(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c19-12-14(18(22)20-8-1-2-9-20)11-16-6-7-17(25-16)13-4-3-5-15(10-13)21(23)24/h3-7,10-11H,1-2,8-9H2/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOVKRNUHNBIQT-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a pyrrolidine moiety, and a nitrile functional group, contributing to its unique biological properties. Its molecular formula is C15H16N4O2S, with a molecular weight of 316.38 g/mol.
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased caspase activity and DNA fragmentation.
- Inhibition of Cell Proliferation : Studies demonstrate that it significantly reduces cell viability in human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent antiproliferative effects.
- Impact on Mitochondrial Function : The compound alters mitochondrial membrane potential, which is crucial for maintaining cellular energy homeostasis and regulating apoptosis.
Cytotoxicity Studies
A recent study evaluated the cytotoxic effects of the compound on human breast cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.02 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 15.24 | Disrupts mitochondrial function |
| Human Skin Fibroblasts | 28.52 | Lower cytotoxicity compared to cancer cells |
The results indicate that this compound has selective cytotoxicity towards cancer cells while being less harmful to normal cells.
Case Studies
In a controlled experiment, the compound was administered to MCF-7 and MDA-MB-231 cells at varying concentrations to assess its effect on cell viability over time. The findings revealed a dose-dependent decrease in cell survival, confirming its potential as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Physicochemical and Crystallographic Properties
- The pyrrolidine carbonyl may participate in hydrogen bonds, as seen in similar enone-containing compounds (). Crystallographic analysis using tools like SHELXL () and Mercury CSD () would likely reveal intermolecular interactions critical for stability.
- CID55100: The propanoic acid substituent increases hydrophilicity compared to the target compound, making it more suitable for aqueous formulations but less membrane-permeable .
- Compound: The diphenylamino group introduces steric bulk and electron-donating effects, contrasting with the nitro group in the target compound. Its crystal structure shows dimerization via C—H···O bonds, a feature the target compound may share if nitro groups engage in similar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
